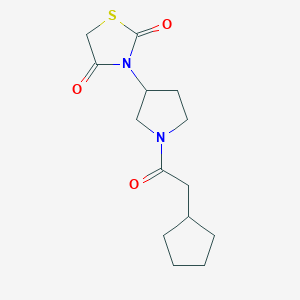
3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H20N2O3S and its molecular weight is 296.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of “3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is Protein Tyrosine Phosphatase-1B (PTP1B) . PTP1B is an intracellular protein tyrosine phosphatase involved in cell signaling . In recent years, PTP1B has been identified as a negative regulator of the insulin signaling pathway, making it a new target for the treatment of type 2 diabetes and obesity .
Mode of Action
This compound interacts with its target, PTP1B, by inhibiting its activity . The inhibition of PTP1B can improve insulin resistance, which is beneficial for the treatment of type 2 diabetes .
Biochemical Pathways
The compound affects the insulin signaling pathway by inhibiting the activity of PTP1B . This inhibition can lead to improved insulin resistance, which is beneficial for the treatment of type 2 diabetes .
Pharmacokinetics
Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation .
Action Environment
It’s worth noting that the synthesis of thiazolidine derivatives, which this compound is a part of, has been improved through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Actividad Biológica
3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Thiazolidinediones are known to act primarily as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. Activation of PPARγ influences glucose metabolism and lipid storage, making these compounds significant in the management of metabolic disorders such as diabetes.
Key Mechanisms:
- PPARγ Activation : Enhances insulin sensitivity and regulates glucose homeostasis.
- Inhibition of Enzymes : Thiazolidinediones can inhibit various enzymes including aldose reductase and cyclooxygenase, contributing to their anti-inflammatory and antioxidant properties .
- Lipid Peroxidation Inhibition : The compound has shown potential in inhibiting lipid peroxidation, a process linked to cellular damage and various diseases .
Pharmacological Effects
The biological activities of this compound have been investigated in several studies:
Antidiabetic Activity
Research indicates that thiazolidinediones can significantly lower blood glucose levels and improve insulin sensitivity. For instance, compounds with similar structures have been shown to activate PPARγ effectively, leading to enhanced glucose uptake in adipose tissue .
Antitumor Activity
Studies have highlighted the potential anticancer properties of thiazolidinedione derivatives. For example, certain thiazolidinones exhibited cytotoxic effects against glioblastoma cells, demonstrating their ability to reduce cell viability in cancerous tissues .
Antimicrobial Properties
The compound may also possess antimicrobial activity. Thiazolidinedione derivatives have been reported to exhibit inhibitory effects against various bacterial strains, indicating their potential as antimicrobial agents .
Case Studies and Research Findings
Propiedades
IUPAC Name |
3-[1-(2-cyclopentylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-12(7-10-3-1-2-4-10)15-6-5-11(8-15)16-13(18)9-20-14(16)19/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFQDLFFBSYSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














